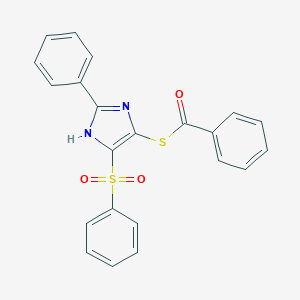
S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Alzheimer’s Disease Treatment
S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate: derivatives have been explored for their multifunctional role in the treatment of Alzheimer’s disease (AD). These compounds have shown significant inhibition of acetylcholinesterase (AChE) and advanced glycation end products (AGEs) formation, both of which are crucial in the pathogenesis of AD . The ability to inhibit these pathways suggests potential for these compounds to be developed into therapeutic agents that address the complex neurodegenerative processes involved in AD.
Cyclooxygenase-2 Inhibition
Derivatives of the compound have been synthesized and evaluated for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain . The research indicates that these derivatives can serve as a template for the development of new COX-2 inhibitors, which could lead to novel anti-inflammatory drugs with fewer side effects compared to current medications.
Antioxidant Activity
The antioxidant properties of these compounds are also noteworthy. They have been shown to possess radical scavenging activity, which is beneficial in protecting cells from oxidative stress-induced damage . This activity is particularly relevant in the context of neurodegenerative diseases like AD, where oxidative stress plays a significant role in disease progression.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction patterns of these compounds with their target enzymes. Such studies provide insights into the molecular basis of the compound’s activity and guide the design of more potent and selective drugs .
Multi-targeted Drug Design
The polyfunctional nature of these compounds makes them suitable candidates for multi-targeted drug design. This approach is increasingly recognized as an effective strategy for treating complex diseases like AD, where a single-target drug may not be sufficient .
Synthesis and Bioactivity Research
The synthesis of these compounds and their bioactivity research is an ongoing field of study. New derivatives are continually being designed and evaluated for various biological activities, expanding the potential applications of these compounds .
Therapeutic Agent Development
The research into these compounds is driven by the goal of developing new therapeutic agents. With their demonstrated bioactivities and potential for multi-targeted action, there is a promising avenue for the development of drugs that can address multiple aspects of complex diseases .
Pharmacological Activity Profiling
Finally, the pharmacological activity profiling of these compounds is crucial. By understanding their activity spectrum, researchers can identify the most promising candidates for further development and clinical trials .
Propriétés
IUPAC Name |
S-[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl] benzenecarbothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S2/c25-22(17-12-6-2-7-13-17)28-20-21(29(26,27)18-14-8-3-9-15-18)24-19(23-20)16-10-4-1-5-11-16/h1-15H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNBQUQHTULVQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl) benzothioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 3-methyl-5-({[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B412894.png)
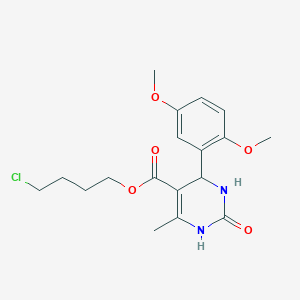

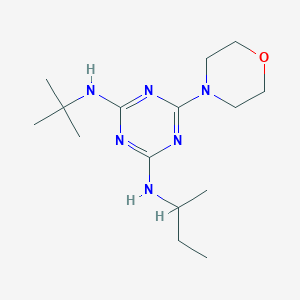
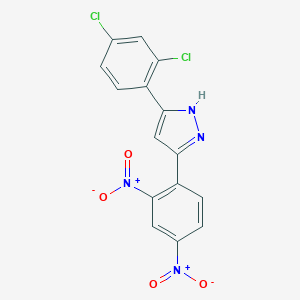

![2-[1,3-Bis(4-methoxyphenyl)-2-imidazolidinyl]-4-methoxyphenol](/img/structure/B412901.png)
![3-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B412904.png)
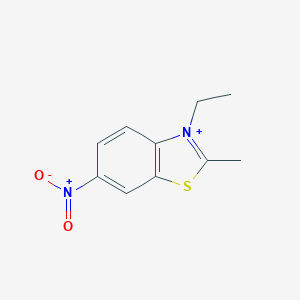
![N~2~,N~2~'-dinaphthalen-1-yl[1,1'-biphenyl]-2,2'-dicarboxamide](/img/structure/B412909.png)
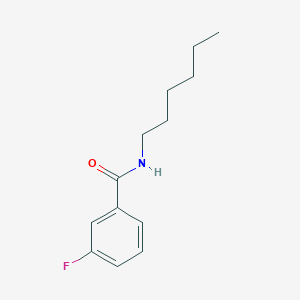
![N-{8-[(2-thienylcarbonyl)amino]octyl}-2-thiophenecarboxamide](/img/structure/B412911.png)
![2-(3,4-dimethylphenyl)-4-({[4'-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)[1,1'-biphenyl]-4-yl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B412913.png)
![2-(3-methylbutyl)-N-[4-({[2-(3-methylbutyl)cyclopropyl]carbonyl}amino)phenyl]cyclopropanecarboxamide](/img/structure/B412914.png)